molecular formula C7H9N3S B11808570 4-(Methylamino)pyridine-2-carbothioamide

4-(Methylamino)pyridine-2-carbothioamide

Cat. No.: B11808570
M. Wt: 167.23 g/mol
InChI Key: KPPNWDNPSACYLA-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Scaffolds in Drug Discovery and Development

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, consistently incorporated into a diverse array of FDA-approved drugs. nih.govrsc.org Its prevalence is not coincidental; the nitrogen atom in the ring imparts unique physicochemical properties that are highly advantageous for drug design. nih.gov This nitrogen atom can act as a hydrogen bond acceptor and enhances the polarity of the molecule, which can improve solubility and bioavailability. nih.govresearchgate.net Compared to its carbocyclic analog, benzene, pyridine is more polar and has a lower chemical hardness, suggesting greater flexibility for interactions with biological receptors. nih.gov

The utility of the pyridine motif is evident in its ability to improve metabolic stability, permeability, potency, and target binding. nih.govnih.gov It is a core component in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org The analysis of drugs approved by the US FDA reveals that the pyridine ring is one of the most frequently occurring azaheterocycles. nih.gov Between 2014 and 2023, 54 approved drugs contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. nih.govrsc.org This broad applicability across various therapeutic areas underscores the scaffold's versatility and importance. tandfonline.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
Drug NameTherapeutic CategoryMechanism of Action/Target
ImatinibAnticancerKinase Inhibitor rsc.orgnih.gov
IsoniazidAntitubercularInhibits mycolic acid synthesis nih.govtandfonline.com
EsomeprazoleAntiulcerProton Pump Inhibitor (PPI) nih.gov
AmlodipineAntihypertensiveCalcium Channel Blocker nih.gov
AtazanavirAntiviral (HIV)Protease Inhibitor rsc.orgnih.gov
AbirateroneAnticancer (Prostate)CYP17A1 Inhibitor nih.govtandfonline.com
PiroxicamAnti-inflammatory (NSAID)COX Inhibitor tandfonline.comresearchgate.net

Prominence and Versatility of Thioamide Functionality in Bioactive Molecules

Thioamides are typically stronger hydrogen bond donors but weaker acceptors than their amide counterparts. nih.gov The C=S bond is longer than the C=O bond, and the sulfur atom increases lipophilicity, which can potentially improve membrane permeability. nih.govtandfonline.com A critical application of thioamides is in modifying peptides to enhance their thermal and proteolytic stability, thereby improving their potential as therapeutics. nih.govtandfonline.com Furthermore, thioamide-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comresearchgate.net

Table 2: Comparison of Physicochemical Properties: Amide vs. Thioamide
PropertyAmide (-C(=O)N-)Thioamide (-C(=S)N-)
Bond LengthC=O bond is shorter (approx. 1.23 Å) tandfonline.comC=S bond is longer (approx. 1.71 Å) tandfonline.com
Hydrogen BondingStronger H-bond acceptor, weaker H-bond donor nih.govWeaker H-bond acceptor, stronger H-bond donor nih.gov
LipophilicityLess lipophilicMore lipophilic (due to sulfur) tandfonline.com
BioisosterismThe standard peptide bondIsostere for amides, carboxylic acids, sulfonamides nih.govtandfonline.com
Proteolytic StabilitySusceptible to protease cleavageGenerally more resistant to proteolysis tandfonline.com

Chemical Identity and Structural Features of 4-(Methylamino)pyridine-2-carbothioamide within the Pyridine Carbothioamide Class

This compound belongs to the pyridine carbothioamide class of compounds, which are characterized by a pyridine ring linked to a carbothioamide group (-C(=S)NH2). The specific chemical identity of this molecule is defined by its molecular formula, C7H9N3S, and a molecular weight of 167.23 g/mol . bldpharm.com

The structure features three key components:

A Pyridine Ring: This forms the core scaffold of the molecule.

A Carbothioamide Group (-C(=S)NH2): This functional group is attached at the C2 position of the pyridine ring. The thioamide moiety is a known N,S-bidentate ligand, capable of forming stable complexes with metals. nih.gov

A Methylamino Group (-NHCH3): This substituent is located at the C4 position of the pyridine ring.

Table 3: Chemical Identity of this compound
IdentifierValue
IUPAC NameThis compound
CAS Number1339629-59-2 bldpharm.com
Molecular FormulaC7H9N3S bldpharm.com
Molecular Weight167.23 g/mol bldpharm.com
Key Structural FeaturesPyridine ring, C2-linked carbothioamide, C4-linked methylamino group

Historical Trajectory and Evolution of Research on Related Chemotypes

The scientific foundation for investigating this compound rests on centuries of chemical research into its parent scaffolds. The history of pyridine began in 1849 when it was discovered by the Scottish scientist Thomas Anderson, who isolated the impure substance from heated animal bones. wikipedia.org Its benzene-like structure was later proposed by Wilhelm Körner (1869) and James Dewar (1871). nih.govrsc.org For decades, pyridine was primarily sourced from coal tar, but its immense utility as a precursor for pharmaceuticals and agrochemicals led to the development of large-scale synthetic methods. nih.govwikipedia.org

The study of thioamides, while not as old, has gained significant momentum in recent decades as part of the broader field of bioisosteric replacement in drug design. tandfonline.comtandfonline.com The recognition that substituting an amide's oxygen with sulfur could beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile spurred intense interest. nih.gov Early prominent examples like the antitubercular drug ethionamide (B1671405) paved the way for exploring thioamides in a wider range of therapeutic contexts. tandfonline.com

The logical convergence of these two research streams led to the synthesis and investigation of hybrid structures like pyridine carbothioamides. Research into this specific chemotype is relatively recent, with studies emerging in the 21st century. These investigations often focus on leveraging the combined properties of the two moieties. For example, recent studies have explored pyridine carbothioamide analogs for their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and as urease inhibitors for treating bacterial infections. tandfonline.commdpi.comnih.gov This evolution from studying the fundamental scaffolds to designing and testing specific, functionalized combinations like this compound illustrates a classic trajectory in medicinal chemistry: building complex, potentially therapeutic molecules from well-understood, privileged building blocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

4-(methylamino)pyridine-2-carbothioamide

InChI

InChI=1S/C7H9N3S/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10)

InChI Key

KPPNWDNPSACYLA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

Synthetic Methodologies for 4 Methylamino Pyridine 2 Carbothioamide and Its Chemical Analogs

General Synthetic Routes to Pyridine (B92270) Carbothioamide Systems

The construction of pyridine carbothioamide systems is typically achieved by first establishing the substituted pyridine ring, followed by the conversion of a nitrile or an aldehyde substituent into the carbothioamide group. A variety of synthetic methods are available for creating the pyridine core itself, such as the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis. Subsequent functionalization allows for the introduction of necessary substituents at specific positions.

One common pathway involves the synthesis of a pyridine carbonitrile derivative as a key intermediate. For instance, 2- and 4-pyridine carbonitriles can be reacted with amines in the presence of hydrogen sulfide to yield the corresponding N-substituted pyridine carbothioamides researchgate.net. Another versatile approach is the condensation reaction of a substituted pyridine carboxaldehyde with thiosemicarbazide, which directly yields thiosemicarbazone derivatives of pyridine carbothioamides nih.govresearchgate.netmdpi.com.

The formation of the thioamide group is a crucial step in the synthesis of these compounds. A primary method for this transformation is the reaction of nitriles with a source of sulfur. Aliphatic and aromatic nitriles can be effectively converted to their corresponding thioamides using reagents like phosphorus pentasulfide or by reacting them with thioacetic acid organic-chemistry.org. The reaction of nitriles with elemental sulfur is another established method researchgate.net.

A widely used and efficient approach involves bubbling hydrogen sulfide gas through a solution of the corresponding pyridine nitrile in a solvent like pyridine, often with a base catalyst such as triethylamine google.com. Alternatively, aqueous solutions containing a sulfide can be mixed with the nitrile, providing a safer alternative to handling large quantities of hydrogen sulfide gas google.com. These methods facilitate the direct thionation of the nitrile group to form the primary carbothioamide.

Another significant route is the condensation of aldehydes. Pyridine carboxaldehydes can react with thiosemicarbazide in an ethanolic solution, often with a base like sodium acetate, to produce pyridine thiosemicarbazones, a class of pyridine carbothioamide derivatives nih.gov. This reaction is typically straightforward, with the product often precipitating out of the solution, simplifying purification nih.gov.

Starting MaterialReagent(s)Product MoietyReference(s)
Pyridine NitrileH₂S, Triethylamine/PyridinePyridine Carbothioamide google.com
Pyridine NitrilePhosphorus Pentasulfide (P₄S₁₀)Pyridine Carbothioamide organic-chemistry.org
Pyridine CarboxaldehydeThiosemicarbazide, Sodium AcetatePyridine Thiosemicarbazone nih.gov
AmideLawesson's ReagentThioamide organic-chemistry.org

Introducing an amino or methylamino group onto a pyridine ring can be accomplished through several strategic approaches. Since the pyridine ring is electron-deficient, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group (like a halogen) is present at the 2- or 4-position galchimia.com. Reaction with methylamine can thus install the desired methylamino group.

Another classic method is the Chichibabin reaction, which allows for the direct amination of the pyridine ring at the 2-position, although it may not be suitable for all substituted pyridines galchimia.com. For methylation, various catalytic methods have been developed. For instance, metal-free methylation of pyridine N-oxides can be achieved using peroxide as a methyl source researchgate.net. Rhodium-catalyzed reactions using methanol or formaldehyde can introduce methyl groups at the C-3 and C-5 positions through a temporary dearomatization strategy nih.gov. Iron-catalyzed methylation of C-H bonds is also possible for amide substrates that have a directing group researchgate.net.

Table 2: Comparison of Methylamino Group Introduction Strategies
MethodPosition(s) TargetedKey Reagents/CatalystsSubstrate RequirementsReference(s)
Nucleophilic Aromatic Substitution (SNAr)C2, C4MethylamineHalogen at C2 or C4 galchimia.com
Chichibabin ReactionC2Sodium AmideUnsubstituted C2 position galchimia.com
Metal-Free Radical MethylationVariesPeroxidePyridine N-oxide researchgate.net
Rhodium-Catalyzed MethylationC3, C5Methanol/Formaldehyde, Rh catalystC4-functionalized pyridines nih.gov
Iron-Catalyzed C-H MethylationVariesAlMe₃, Iron(III) saltDirecting group required researchgate.net

The inherent electronic properties of the pyridine ring heavily influence the regioselectivity of substitution reactions. The nitrogen atom makes the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions, making them susceptible to nucleophilic attack snnu.edu.cn. Conversely, electrophilic substitution is difficult and typically occurs at the C3 (meta) position.

The position of existing substituents plays a critical role in directing further functionalization. The electronic nature of a substituent (electron-donating or electron-withdrawing) can either enhance or diminish the reactivity of specific positions. For example, an electron-withdrawing group at the 3-position can influence the regioselectivity of radical functionalization, favoring the C4 and C6 positions acs.org. The steric hindrance imposed by bulky substituents can also override electronic effects, directing incoming groups to less hindered positions acs.org. This interplay between electronic and steric factors is a key consideration in designing a synthesis to obtain a specific positional isomer, such as targeting the 2- and 4-positions for 4-(methylamino)pyridine-2-carbothioamide acs.orgmdpi.com.

Targeted Synthesis of this compound

A targeted synthesis for this compound would logically proceed from a pre-functionalized pyridine ring. A plausible and efficient route would begin with 4-chloro-2-cyanopyridine. This starting material already possesses substituents at the desired positions, simplifying the synthetic challenge to sequential functional group transformations.

The first step would involve a nucleophilic aromatic substitution reaction to introduce the methylamino group. By reacting 4-chloro-2-cyanopyridine with methylamine, the chlorine atom at the C4 position is displaced to form the intermediate, 4-(methylamino)pyridine-2-carbonitrile. The subsequent and final step is the conversion of the nitrile group at the C2 position into a carbothioamide. This can be achieved by treating the intermediate with hydrogen sulfide in the presence of a base like pyridine or triethylamine google.com.

Optimizing the synthesis of this compound involves refining the conditions for each step to maximize yield and purity.

Nucleophilic Aromatic Substitution: The reaction of 4-chloro-2-cyanopyridine with methylamine can be optimized by adjusting the solvent, temperature, and reaction time. The choice of solvent can significantly impact reaction rates in SNAr reactions.

Thionation of the Nitrile: The conversion of 4-(methylamino)pyridine-2-carbonitrile to the final thioamide product is a critical step. While using hydrogen sulfide gas is effective, alternative sulfur-transfer reagents like Lawesson's reagent or phosphorus pentasulfide might offer milder conditions or improved yields organic-chemistry.org. The reaction conditions, including temperature, concentration of reagents, and choice of base catalyst, must be carefully controlled to prevent side reactions or hydrolysis of the thioamide product commonorganicchemistry.com. Structural optimization of related pyridine derivatives has been shown to be crucial for enhancing biological activity, underscoring the importance of efficient and high-yielding synthetic pathways strath.ac.uk.

The purification of the final product and intermediates is essential for obtaining chemically pure this compound. Standard laboratory techniques are employed for this purpose.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals, while impurities remain in the mother liquor nih.gov.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A suitable solvent system (eluent) is chosen to separate the desired compound from byproducts and unreacted starting materials based on their differential adsorption to the stationary phase.

Solid-Phase Extraction (SPE): This technique can be used for the rapid purification or removal of specific impurities. For pyridine compounds, cartridges containing phenylboronic acid (PBA) have been used to selectively retain and then elute pyridine derivatives, separating them from other components in a complex mixture jti.com. Other specialized ion-exchange chromatography methods have also been developed for purifying pyridine derivatives nih.gov. Following purification, the structure and purity of the compound are typically confirmed using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy nih.gov.

Advanced Derivatization and Scaffold Modification Strategies

Advanced synthetic strategies for modifying the this compound scaffold focus on three primary areas: alterations at the thioamide functional group, exploration of various substituents on the pyridine ring, and the hybridization of the core structure with other pharmacologically active moieties. These modifications are crucial for developing analogs with enhanced biological activity, selectivity, and improved physicochemical properties.

The thioamide group is a critical functional moiety that offers several avenues for chemical modification. It is a key structural feature in numerous therapeutic agents due to its unique electronic and steric properties compared to its amide counterpart. nih.gov Thioamides are considered isosteres of amides and have been employed by medicinal chemists to improve the thermal and proteolytic stability of parent compounds. nih.gov

Key differences that drive the rationale for thioamide modification include:

Bonding and Geometry : The carbon-sulfur double bond (C=S) in a thioamide is significantly longer than the carbon-oxygen double bond (C=O) in an amide (1.71 Å vs. 1.23 Å), and sulfur has a larger van der Waals radius than oxygen. nih.gov These differences can lead to altered peptide conformations and reduced flexibility due to a higher rotational barrier for the C-N bond. nih.gov

Hydrogen Bonding : The N-H groups of thioamides are more acidic and act as better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in an amide. nih.govnih.gov

Spectroscopic and Physicochemical Properties : Thioamides exhibit distinct spectroscopic signatures, including a UV absorption maximum around 265 nm and a lower oxidation potential compared to amides. nih.gov Replacing an amide's oxygen with sulfur to create a carbothioamide has been shown to significantly enhance the antiproliferative activity of small molecule inhibitors, an effect potentially linked to increased lipophilicity. nih.gov

Common chemical alterations at the thioamide group include:

Coordination to Metal Centers : The pyridine-2-carbothioamide (B155194) (PCA) scaffold acts as a potent N,S-bidentate ligand, capable of coordinating with various metal centers like Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III). nih.govmdpi.com This coordination occurs through the pyridine nitrogen and the carbothioamide sulfur, forming stable five-membered rings. mdpi.com These organometallic complexes have shown significant potential as anticancer agents. nih.govnih.gov

Conversion to Carboxamides : The synthesis of corresponding carboxamide derivatives allows for a direct comparison of biological activity. mdpi.com Chalcone derivatives, for example, can be reacted with either thiosemicarbazide to yield carbothioamides or with semicarbazide to produce the analogous carboxamides, facilitating structure-activity relationship (SAR) studies. acs.orgnih.gov

Modification StrategyDescriptionKey OutcomeReference
Metal Coordination The N,S-bidentate nature of the pyridine-2-carbothioamide ligand is used to form stable complexes with transition metals (e.g., Ru, Os).Formation of organometallic compounds with potent cytotoxic activity. mdpi.com
Deprotonation The thioamide N-H proton is removed upon coordination to a metal, forming a charge-neutral thiolate complex.Alters the overall charge and electronic properties of the molecule. mdpi.com
Isosteric Replacement The thioamide group (-CSNH₂) is replaced with a carboxamide group (-CONH₂).Allows for direct investigation of the role of the sulfur atom in biological activity. mdpi.com

Modifying the substituents on the pyridine ring is a fundamental strategy for fine-tuning the electronic, steric, and lipophilic properties of the this compound core. The position and nature of these substituents can profoundly impact the molecule's interaction with biological targets.

Structure-activity relationship (SAR) studies on analogous pyridine scaffolds have demonstrated the sensitivity of biological activity to ring substitution. researchgate.net For instance, in a study of C-3-substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives as inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), the nature of the substituent at the C-3 position dramatically influenced inhibitory potency. nih.gov

Key findings from related pyridine analogs include:

Influence of Electron-Donating vs. Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups at various positions on the pyridine ring can alter the electron density of the ring system. beilstein-journals.org In one study, introducing electron-withdrawing groups to the 5-position of a 2-aminopyridine derivative led to significant shifts in the molecule's photophysical properties. beilstein-journals.org In the case of AspH inhibitors, electron-deficient substituents on an aniline ring attached to the pyridine core resulted in a complete loss of activity, while certain electron-donating groups improved potency. nih.gov

Steric and Conformational Effects : The size and position of substituents can dictate the molecule's preferred conformation and its ability to fit into a target's binding site. Increasing the length of an aminoalkyl chain at the C-3 position of 2,4-PDCA from a methylene to a butylene group had a detrimental effect on its inhibitory activity. nih.gov Conversely, introducing a smaller substituent alpha to the amino group of the alkyl chain increased potency, highlighting the importance of steric factors. nih.gov

Impact on Cytotoxicity : In various series of substituted nicotinonitriles (cyanopyridines), the type of substituent was a key determinant of cytotoxic activity against different cancer cell lines. acs.org The cellular response to different derivatives often depends on the specific chemical nature of the compound and the membrane structure of the cell line. acs.org

Substituent PositionType of SubstituentObserved Effect on Analogous ScaffoldsReference
C-3 Aniline with electron-deficient groupsComplete loss of inhibitory activity against AspH. nih.gov
C-3 Aniline with ortho-electron-donating groupsNotable improvement in inhibitory potency against AspH. nih.gov
C-3 Increasing length of an aminoalkyl chainDetrimental to inhibitory potency against AspH. nih.gov
C-5 Electron-withdrawing groups (e.g., Br, CF₃)Significantly affected fluorescence properties. beilstein-journals.org

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. mdpi.com This approach aims to create novel chemical entities with improved affinity, enhanced activity, or a dual mechanism of action by targeting multiple biological pathways simultaneously. The this compound scaffold is a suitable candidate for hybridization with other moieties known for their biological relevance.

Examples of hybridization strategies involving pyridine-based cores include:

Pyridine-Urea Hybrids : Small molecules that incorporate both pyridine and urea (B33335) moieties have been identified as potent anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov A rational design approach was used to create hybrid molecules combining these two pharmacophores, resulting in compounds with potent submicromolar anticancer activity against breast and colon cancer cell lines. nih.gov

Pyrazoline Hybrids : The pyrazoline ring is a five-membered heterocyclic motif known for its presence in various biologically active compounds. acs.org Designing hybrids that incorporate a pyridine-carbothioamide structure with a pyrazoline ring has yielded analogs with promising cytotoxic activity against lung and cervical cancer cell lines. acs.orgnih.gov

Organometallic Hybrids : As discussed previously, the combination of a pyridine-carbothioamide ligand with a metal-containing fragment (e.g., a Ru(cymene)Cl moiety) is a form of hybridization. mdpi.com This strategy merges the biological activity of the organic ligand with the unique chemical properties of the organometallic complex. mdpi.com

This hybridization approach accelerates drug discovery by integrating known pharmacophoric features into a single, multifunctional molecular architecture. mdpi.com

Hybrid ScaffoldComplementary MoietyRationale / TargetResulting ActivityReference
Pyridine-Urea UreaThe urea moiety is an essential pharmacophoric feature in several VEGFR2 inhibitors.Potent submicromolar anticancer activity against breast (MCF7) and colon (HCT116) cancer cell lines. mdpi.comnih.gov
Pyridine-Pyrazoline PyrazolinePyrazoline is a well-established pharmacophore in anticancer drug design.Excellent cytotoxic activity against lung (A549) and cervical (HeLa) cancer cell lines. acs.org
Pyridine-Organometallic Ruthenium(II) or Osmium(II) half-sandwich complexCombines the bioactivity of the N,S-bidentate ligand with the reactivity of the metal center.Potent cytotoxicity and potential for in vivo activity. mdpi.com

Computational and Structural Elucidation of 4 Methylamino Pyridine 2 Carbothioamide

Molecular Modeling Approaches in Drug Design

Molecular modeling encompasses a range of computer-based techniques used to simulate and predict the behavior of molecules. These approaches are critical in modern drug discovery for identifying and optimizing lead compounds.

In silico screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process significantly narrows down the number of candidates for experimental testing. For a compound like 4-(Methylamino)pyridine-2-carbothioamide, this process would involve creating a 3D model of the molecule and using it as a query to search virtual databases.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common structural and chemical features of known active ligands, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. For pyridine-based compounds, a pharmacophore model might include features like a hydrogen-bond acceptor (the pyridine (B92270) nitrogen), hydrogen-bond donors (the amino and thioamide groups), and an aromatic ring. mdma.ch This model can then be used to screen databases for novel compounds that fit the pharmacophoric requirements, potentially identifying new inhibitors. mdma.ch

When the 3D structure of a target macromolecule, such as an enzyme or receptor, is available, structure-based drug design becomes a powerful tool. Molecular docking is a key technique in this approach, predicting the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govtandfonline.com

For pyridine carbothioamide derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. mdpi.comresearchgate.net For example, similar compounds have been docked into the active sites of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs. nih.govtandfonline.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. tandfonline.com The docking score, an estimation of the binding free energy, helps to rank different compounds and prioritize them for synthesis and biological evaluation. tandfonline.com

Table 1: Representative Target Macromolecules for Pyridine Carbothioamide Derivatives

Target MacromoleculeTherapeutic AreaPotential Interactions
Cyclooxygenase (COX) EnzymesAnti-inflammatoryHydrogen bonding with active site residues like ASN382 and THR206. tandfonline.com
UreaseInfectious DiseasesCoordination with metal ions in the active site. mdpi.com
Kinases (e.g., PIM-1, VRK1/2)Oncology, NeurologyHydrogen bonding with hinge region residues. acs.orgnih.gov
Human Nitric Oxide SynthaseAnti-inflammatoryFavorable binding modes revealed through molecular interaction studies. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.govdocumentsdelivered.com These methods can be used to determine the optimal three-dimensional geometry of this compound and to analyze its conformational preferences. researchgate.netnih.gov

By calculating properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, researchers can understand the molecule's electron-donating and accepting capabilities, which are crucial for its interactions with biological targets. nih.gov Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, contributing to its stability. nih.gov Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.govdocumentsdelivered.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are likely to engage in electrostatic interactions. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyridine Carbothioamides

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, key structural features required for activity can be identified.

The this compound scaffold contains several functional groups that are likely to be important for its biological activity. The pyridine ring itself is a common motif in many FDA-approved drugs and can engage in various interactions, including hydrogen bonding and π-π stacking. nih.govnih.gov The carbothioamide group (-CSNH2) is a bioisostere of the amide group and is known to be a strong hydrogen bond donor and acceptor. The sulfur atom can also participate in coordination with metal ions in metalloenzymes.

Pharmacophore models for related pyridine inhibitors often highlight the following key elements:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring. mdma.ch

Hydrogen Bond Donors: The NH groups of the methylamino and carbothioamide moieties.

Aromatic Ring: The pyridine ring itself, which can participate in hydrophobic or aromatic interactions. tandfonline.com

The relative spatial arrangement of these features is critical for effective binding to a biological target.

The position and nature of substituents on the pyridine ring can dramatically affect a molecule's biological activity. nih.govmdpi.com The methylamino group at the 4-position of the pyridine ring is an electron-donating group. This donation of electron density occurs through resonance, which increases the electron density on the pyridine nitrogen atom. valpo.edu This enhanced electron density can increase the basicity and nucleophilicity of the pyridine nitrogen, potentially strengthening its ability to form hydrogen bonds with a biological target. valpo.eduias.ac.in

Role of the Carbothioamide Group at Position 2 in Target Interaction and Efficacy

The carbothioamide group (-(C=S)NH₂) at the 2-position of the pyridine ring is a critical functional moiety that plays a pivotal role in the molecular interactions and ultimate biological efficacy of this compound and related compounds. This group, a bioisostere of the carboxamide group, possesses unique electronic and steric properties that govern its function as a hydrogen bond donor and acceptor, as well as a metal-chelating unit.

Research on analogous pyridine carbothioamide structures highlights the significance of this group in enzyme inhibition and anticancer activity. For instance, studies on pyridine carbothioamide derivatives as urease inhibitors have demonstrated that the carbothioamide moiety is directly involved in binding to the enzyme's active site. nih.gov Molecular docking simulations suggest that the sulfur and nitrogen atoms of the carbothioamide group can form crucial hydrogen bonds and coordinate with metal ions, such as the nickel ions in the active site of urease, leading to potent inhibition. nih.gov

In the context of anticancer agents, the carbothioamide group is essential for the activity of organometallic complexes. Half-sandwich complexes of Ruthenium(II) and Osmium(II) with pyridine-2-carbothioamide (B155194) ligands have shown significant antiproliferative properties. mdpi.comnih.gov The carbothioamide group acts as a bidentate ligand, coordinating to the metal center through both the pyridine nitrogen and the thiolate sulfur atom after deprotonation. This coordination is fundamental to the stability and reactivity of the complex. The substitution of other ligands on these complexes influences their lipophilicity and, consequently, their anticancer potency, but the core interaction is mediated by the pyridine-2-carbothioamide scaffold. nih.govresearchgate.net

Furthermore, comparative studies between carbothioamide and carboxamide derivatives often reveal the superior efficacy of the thioamide analogue. In a series of compounds designed as RXRα antagonists, thiourea (B124793) derivatives (which contain the carbothioamide functional group) demonstrated distinct structure-activity relationships, with the sulfur atom influencing the binding affinity and antagonist activity. nih.gov The greater polarizability and different hydrogen-bonding capabilities of sulfur compared to oxygen can lead to stronger or more specific interactions with biological targets. nih.gov

Table 1: Key Interactions Involving the Carbothioamide Group This table is generated based on findings from related pyridine carbothioamide derivatives.

Interaction Type Participating Atoms (from Carbothioamide) Target Residue/Ion Example Reference
Hydrogen Bonding Amine Nitrogen (NH₂) Aspartic Acid mdpi.com
Hydrogen Bonding Thione Sulfur (C=S) Arginine, Histidine nih.gov
Metal Coordination Thiolate Sulfur (C-S⁻) Ni²⁺, Ru²⁺, Os²⁺ nih.govmdpi.com
Hydrophobic Interaction Aromatic Ring System Phenylalanine, Valine mdpi.com

Comparative Analysis of Positional Isomers and Their Pharmacological Profiles

The specific placement of the carbothioamide and methylamino groups on the pyridine ring is a key determinant of the pharmacological profile of the compound. A comparative analysis of positional isomers, where these functional groups are located at different positions, reveals significant variations in biological activity. While direct comparative studies on all positional isomers of this compound are not extensively documented in the available literature, insights can be drawn from related heterocyclic compounds.

For example, in a study of (pyrimidin-2-ylamino)benzoyl-based derivatives, the position of a pyridyl substituent had a profound impact on antiproliferative activity. nih.gov Derivatives with a 4-pyridyl group consistently showed stronger activity compared to those with 3-pyridyl or 2-pyridyl substitutions. nih.gov This suggests that the spatial orientation of the pyridine nitrogen and its accessibility for interaction with the target receptor are critical. Applying this principle to this compound, moving the methylamino group from position 4 to position 3 or 5, or the carbothioamide group from position 2 to position 3, would drastically alter the molecule's geometry, dipole moment, and hydrogen bonding vectors.

Table 2: Predicted Impact of Isomeric Changes on Pharmacological Profile This table presents a theoretical comparison based on structure-activity relationships observed in analogous series.

Isomer Key Structural Difference Predicted Impact on Target Binding Potential Pharmacological Outcome
This compound Reference Compound Optimized geometry for specific bidentate chelation and hydrogen bonding. Active
4-(Methylamino)pyridine-3 -carbothioamide Carbothioamide at C3 Altered angle between N(pyridine) and S(thioamide); may prevent bidentate chelation. cymitquimica.com Significantly reduced or different activity.
3 -(Methylamino)pyridine-2-carbothioamide Methylamino at C3 Modified electronic distribution and steric hindrance near the chelating group. Potentially altered potency or selectivity.

Theoretical Predictions of Compound-Target Interactions and Binding Modes

Molecular docking and other computational methods are invaluable tools for predicting how this compound and its analogues interact with their biological targets at a molecular level. These theoretical studies provide insights into the binding modes, affinities, and the specific amino acid residues involved in the interaction, guiding further drug design and optimization.

Docking studies performed on structurally related pyridine carbothioamide derivatives consistently predict that the compound binds within deep, narrow grooves of target enzymes, such as urease or tyrosine hydroxylase. nih.govnih.gov The binding is typically stabilized by a network of polar and non-polar interactions.

Key predicted interactions often include:

Hydrogen Bonding: The nitrogen and sulfur atoms of the carbothioamide group are predicted to be primary sites for hydrogen bonding. The NH₂ moiety can act as a hydrogen bond donor to acidic residues like aspartate, while the sulfur atom can act as an acceptor. nih.govmdpi.com The pyridine nitrogen is also a common hydrogen bond acceptor.

Hydrophobic Interactions: The pyridine ring and any associated alkyl or aryl groups can engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. mdpi.comnih.gov

Metal Coordination: For metalloenzymes, the carbothioamide group is a potent chelator. Docking simulations often place the sulfur and pyridine nitrogen in close proximity to the catalytic metal ion(s), predicting a strong coordinative bond that is central to the inhibitory mechanism. nih.govnih.gov

For example, in the case of urease inhibitors, molecular docking has shown that the pyridine carbothioamide scaffold fits into the active site, with the carbothioamide group directly interacting with the key nickel ions and surrounding residues. nih.gov Similarly, in studies of anticancer organometallic complexes, Density Functional Theory (DFT) calculations are used to understand the electronic properties and stability of the coordinated pyridine-carbothioamide ligand, confirming that deprotonation of the thioamide group leads to a stable complex. nih.govresearchgate.netnih.gov These theoretical predictions are crucial for rationalizing the observed biological activities and for designing next-generation compounds with improved efficacy and selectivity.

Biological Activities and Mechanistic Investigations of 4 Methylamino Pyridine 2 Carbothioamide Analogs

Spectrum of Pharmacological Activities Exhibited by Pyridine (B92270) Carbothioamide Derivatives

Derivatives of pyridine carbothioamide have been the subject of extensive scientific inquiry, revealing a wide spectrum of pharmacological properties. These encompass anti-inflammatory, antimicrobial, anticancer, urease inhibitory, and antiviral activities, among others. tandfonline.comresearchgate.net The adaptability of this chemical structure permits molecular alterations that can modulate its biological effects, paving the way for the discovery of compounds with significant therapeutic promise.

Analogs of pyridine carbothioamide have been identified as a novel category of anti-inflammatory agents. tandfonline.com Studies have indicated that these compounds can markedly decrease inflammation in various in vivo settings, including the Complete Freund's Adjuvant-induced arthritis model. tandfonline.comnih.gov The anti-inflammatory outcomes are frequently on par with standard nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and etoricoxib. tandfonline.com

In vitro experiments have confirmed that these derivatives can inhibit crucial inflammatory mediators. For example, certain analogs have exhibited strong inhibitory action against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which play a pivotal role in the prostaglandin (B15479496) synthesis pathway that fuels inflammation. tandfonline.comnih.gov Further insights from molecular docking studies have clarified the binding interactions of these compounds with the active sites of COX enzymes and human nitric oxide synthase. tandfonline.comnih.gov

The anti-inflammatory capacity is affected by the pattern of substitution on the pyridine ring. For instance, the inclusion of a methyl and a methoxy (B1213986) group at the 6th position, or a chloro group at the 5th position of the pyridine ring, has been linked to enhanced potency. tandfonline.com Additionally, some derivatives of 3-hydroxy-pyridine-4-one have shown anti-inflammatory and analgesic effects, potentially related to their iron-chelating capabilities, as key enzymes in the inflammatory process like cyclooxygenase and lipoxygenase are dependent on heme. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Pyridine Carbothioamide Analogs

Compound Target IC50 (µM)
R6 ROS 10.25 ± 0.0 tandfonline.comnih.gov
R4 ROS 11.89 ± 1.54 tandfonline.comnih.gov
R2 ROS 19.05 ± 1.5 tandfonline.comnih.gov
R3 ROS 23.15 ± 4.24 tandfonline.comnih.gov
Ibuprofen (Standard) ROS 54.29 ± 9.2 tandfonline.com
Compound B (Pyrazolo[1,5-a]pyrimidine-pyridine hybrid) COX-2 1.11 tandfonline.com
Compound C (Pyrazolo[1,5-a]pyrimidine-pyridine hybrid) COX-2 1.4 tandfonline.com
Indomethacin (Standard) COX-2 3.65 tandfonline.com
Imidazol-5-yl pyridine derivative E p38α/MAPK14 kinase 0.045 tandfonline.com

The pyridine carbothioamide structure has served as a valuable template for developing potent antimicrobial agents, with derivatives demonstrating activity against a variety of bacteria, fungi, and mycobacteria. researchgate.net

Antibacterial and Antifungal Activities: Pyridine derivatives have been documented to possess notable antibacterial and antifungal characteristics. rsc.org For example, specific 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide derivatives have been synthesized and assessed for their antibacterial efficacy against several bacterial strains, including Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Bacillus subtilis, and Micrococcus luteus. researchgate.net In the same research, however, these compounds did not show activity against Candida albicans and Candida glabrata. researchgate.net Other research has identified novel pyridine derivatives with antifungal effects against a range of human pathogenic Candida species. rsc.org Moreover, certain pyridine carboxamide derivatives have demonstrated in vivo antifungal action against Botrytis cinerea. nih.gov Pyrazole carbothioamide derivatives have also been explored, with some compounds displaying excellent inhibitory effects against both fungi and bacteria. nanobioletters.com

Antitubercular Activity: A major focus of research has been the creation of pyridine carbothioamide analogs as agents against tuberculosis. derpharmachemica.com A pyridine carboxamide derivative, designated MMV687254, was pinpointed as a promising candidate against Mycobacterium tuberculosis in vitro. nih.govasm.org This compound was found to be selectively active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG), while being inactive against a variety of other pathogenic bacteria. nih.govasm.org Investigations into its mechanism revealed that MMV687254 is a prodrug that necessitates activation by the amidase AmiC to exert its antimycobacterial effect. nih.govasm.org It was also demonstrated to curb the growth of M. tuberculosis within macrophages by triggering autophagy. nih.govasm.org Studies on structure-activity relationships have resulted in the discovery of more powerful lead compounds that are also effective against drug-resistant strains of M. bovis BCG and clinical isolates of M. tuberculosis. nih.govasm.org Other 2,4-disubstituted pyridine derivatives have shown considerable bactericidal efficacy against M. tuberculosis located within cells and in biofilm formations. frontiersin.org Resistance to these agents has been associated with mutations in the mmpR5 gene, which is responsible for encoding a transcriptional repressor of an efflux pump. frontiersin.org

Table 2: Antimicrobial Activity of Pyridine Carbothioamide and Related Derivatives

Compound/Derivative Class Organism(s) Activity/MIC
3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides (4e, 4d, 4g) Mycobacterium tuberculosis H37Rv 87-93% inhibition researchgate.net
MMV687254 (Pyridine carboxamide) Mycobacterium tuberculosis Bacteriostatic (liquid culture), Bactericidal (macrophages) nih.govasm.org
Imidazo[1,2-a]pyridine carboxamides (15, 16) M. tuberculosis H37Rv MIC = 0.10 – 0.19 μM derpharmachemica.com
Imidazo[4,5-b]pyridine derivatives (8c, 8g, 8i, 8u) M. tuberculosis H37Rv Good potency derpharmachemica.com
Pyridine derivative (68) Candida species MIC 0.016 mg/mL rsc.org
Pyrazole carbothioamides (5a, 5b, 5c) S. aureus, E. coli, B. subtilis, A. niger, A. flavus MIC 10-25 µg/mL nanobioletters.com

Derivatives of pyridine carbothioamide have shown considerable promise as anticancer and antitumor agents. tandfonline.com Their effectiveness has been noted in a variety of cancer cell lines, and research into their modes of action is actively being pursued. tandfonline.com Organometallic complexes of pyridine-2-carbothioamide (B155194), especially RuII(cym)Cl complexes, have shown potential as orally administered anticancer metallodrugs. mdpi.com The anticancer efficacy of these complexes is heavily dependent on the central metal atom, with ruthenium-based derivatives showing the highest potency. mdpi.com

Research has also delved into the antitumor capabilities of new pyridine derivatives in both cell culture and animal models of lung cancer. rrpharmacology.ruresearchgate.net For example, the pyridine derivative LHT-17-19 exhibited antitumor and antimetastatic effects in mice with syngeneic Lewis lung carcinoma and in a heterotopic tumor model of non-small cell lung cancer. rrpharmacology.ruresearchgate.net In the Lewis lung carcinoma model, a single intraperitoneal administration of LHT-17-19 led to a significant reduction in tumor volume. researchgate.net

Furthermore, pyridine-2-carboxamide derivatives have been recognized as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy. nih.gov One such compound, compound 19, demonstrated strong in vivo effectiveness in murine models of colorectal cancer when used in conjunction with an anti-PD-1 antibody. nih.gov This compound also displayed advantageous pharmacokinetic characteristics, indicating its suitability for further development. nih.gov

Pyridine carboxamide and carbothioamide derivatives have been examined for their capacity to inhibit the urease enzyme. mdpi.comnih.gov Urease, a nickel-containing metalloenzyme, facilitates the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, resulting in an elevation of pH. nih.govnih.gov Elevated urease activity is linked to several diseases, including gastric and duodenal ulcers and cancer, mainly through the action of ureolytic bacteria such as Helicobacter pylori. nih.gov

A number of synthesized pyridine thiosemicarbazone and semicarbazone derivatives have shown potent in vitro inhibition of urease, with some compounds exhibiting substantially lower IC50 values than the standard inhibitor, thiourea (B124793). nih.gov The inhibitory strength of these derivatives is affected by the nature and placement of substituents on the pyridine ring. nih.gov For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) were identified as particularly effective inhibitors. mdpi.comresearchgate.net To better understand the interaction between these active compounds and the urease enzyme, molecular docking and kinetic studies have been conducted. mdpi.com

Table 3: Urease Inhibitory Activity of Pyridine Carbothioamide Derivatives

Compound IC50 (µM)
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) 1.07 ± 0.043 mdpi.comresearchgate.net
Pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) 2.18 ± 0.058 mdpi.comresearchgate.net
Carbothioamide with ortho-Br on pyridine ring 3.13 ± 0.034 mdpi.com
Carboxamide with ortho-CH3 on pyridine ring 3.41 ± 0.011 mdpi.com
Carboxamide with meta-Cl on pyridine ring 4.07 ± 0.003 mdpi.com
Carbothioamide with ortho-OCH3 on pyridine ring 4.21 ± 0.022 mdpi.com
Carbothioamide with ortho-F on pyridine ring 4.93 ± 0.012 mdpi.com
Carboxamide with ortho-OCH3 on pyridine ring 5.52 ± 0.072 mdpi.com
Carboxamide with ortho-F on pyridine ring 5.96 ± 0.005 mdpi.com
Carbothioamide with ortho-CH3 on pyridine ring 6.41 ± 0.023 mdpi.com
Carboxamide with ortho-Br on pyridine ring 14.49 ± 0.067 mdpi.com
Thiourea (Standard) 18.93 ± 0.004 nih.gov

Pyridine derivatives are known for their extensive biological activities, including antiviral effects. researchgate.net The emergence of drug resistance underscores the critical need for developing new antiviral medications. researchgate.net Although the general antiviral potential of pyridine derivatives is acknowledged, specific research on the antiviral actions of 4-(methylamino)pyridine-2-carbothioamide and its immediate analogs is not extensively covered in the available literature. Nevertheless, the broader class of pyridine-4-one derivatives has been noted for its antiviral activity. nih.gov

In addition to the activities previously mentioned, pyridine carbothioamide and its related derivatives have been found to exhibit a variety of other biological effects.

Analgesic Properties: Certain derivatives of 3-hydroxy-pyridine-4-one have shown analgesic properties in addition to their anti-inflammatory effects. nih.gov The analgesic efficacy of some dihydropyridine (B1217469) derivatives has been reported to be significantly greater than that of aspirin. nih.gov Pyridine-3-carboxamides have also been explored as potential analgesics, functioning as selective CB2 receptor agonists, which could potentially bypass the side effects associated with CB1 agonists. bohrium.com

Antidiabetic Activity: Pyridine derivatives have attracted considerable interest as potential therapeutic agents for diabetes mellitus. jchemrev.comnih.govresearchgate.net The quest for novel and effective antidiabetic medications has led to the investigation of various pyridine-based chemical structures. nih.govresearchgate.net Some 3,6-disubstituted pyridine carboxamides have been synthesized and found to act as glucokinase (GK) activators, a promising approach for the treatment of type 2 diabetes. jchemrev.com Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their capacity to inhibit the α-amylase enzyme, with many demonstrating superior inhibitory action compared to the standard drug acarbose. mdpi.com

Antimalarial Properties: The pyridine core is a fundamental structural element in several antimalarial drugs, and its derivatives have been widely investigated for their antimalarial capabilities. nih.govbohrium.comresearchgate.netmalariaworld.org Two series of pyridine derivatives were synthesized and exhibited significant in vivo antimalarial activity against Plasmodium berghei. nih.govbohrium.com Certain compounds showed a high degree of inhibition of parasite proliferation. nih.govbohrium.com The most effective of these compounds also displayed promising in vitro activity against strains of Plasmodium falciparum that are resistant to chloroquine. nih.govbohrium.com Docking studies have indicated that these compounds might exert their antimalarial effects by binding to the active site of the dihydrofolate reductase enzyme. nih.gov

Neuroactive Properties: New series of pyridine derivatives featuring carbamic or amidic functionalities have been developed as cholinesterase inhibitors for potential application in neurodegenerative disorders. nih.gov Some of these compounds have demonstrated potent inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.gov Beyond cholinesterase inhibition, certain carbamates were also observed to inhibit the self-aggregation of Aβ42, a primary pathological process in Alzheimer's disease. nih.gov

Table 4: Other Biological Activities of Pyridine Derivatives

Compound/Derivative Class Biological Activity Target/Model Key Findings
Pyridine-3-carboxamides Analgesic CB2 receptor Potent and selective CB2 agonists bohrium.com
3,6-disubstituted pyridine carboxamides Antidiabetic Glucokinase (GK) GK activators jchemrev.com
Pyrazolo[3,4-b]pyridine derivatives Antidiabetic α-amylase Excellent inhibition (IC50 ~5.1-5.6 µM) mdpi.com
Pyridine derivatives (2a, 2g, 2h) Antimalarial P. berghei, P. falciparum 80-91% parasite inhibition in vivo; IC50 of 0.0402 µM for 2g in vitro nih.govbohrium.com
Pyridine carbamate (B1207046) 8 Neuroactive hAChE, Aβ42 aggregation Potent hAChE inhibitor (IC50 = 0.153 µM), inhibits Aβ42 aggregation nih.gov
Pyridine carbamate 11 Neuroactive hBChE Potent hBChE inhibitor (IC50 = 0.828 µM) nih.gov

Investigation of Structure-Mechanism Relationships

The relationship between the chemical structure of pyridine-2-carbothioamide analogs and their biological mechanism is a key area of investigation. Studies have shown that small modifications to the pyridine ring or the thioamide group can significantly alter potency and selectivity.

For RR inhibitors, the position of the amino group on the pyridine ring is critical. 3-Aminopyridine analogs (like 3-AP and 3-AMP) are the most potent inhibitors of both cell growth and RR activity. In contrast, 5-aminopyridine analogs are slightly less active. Furthermore, modification of the amino group, such as through N-acetylation, has a variable effect. N-acetylation of 3-AMP resulted in a compound that was 10-fold less active as an RR inhibitor, whereas the same modification on 5-amino analogs did not significantly alter their inhibitory properties.

In the context of anti-inflammatory activity, structure-activity relationship (SAR) studies of pyridine carbothioamide analogs concluded that the presence of methyl and methoxy groups at the 6th position of the pyridine ring, or a chloro group at the 5th position, resulted in the highest potency.

For HDAC inhibitors, the pyridine ring serves as a scaffold, and the nature of the substituent at the C2 position can dramatically influence potency and selectivity. The insertion of a bulky or branched arylacetamide group at this position was found to increase both the inhibitory potency and selectivity towards HDAC6. mdpi.com

These examples demonstrate that the biological activity of this class of compounds is highly tunable, and rational design based on SAR can lead to analogs with improved potency and selectivity for specific molecular targets.

Preclinical Evaluation and Bioassay Methodologies for 4 Methylamino Pyridine 2 Carbothioamide

In Vitro Biological Assessment

The initial stages of preclinical evaluation are typically conducted in a laboratory setting using in vitro models. These assays are designed to provide a rapid and high-throughput assessment of the compound's biological effects at a cellular and molecular level.

Cell-based assays are fundamental in determining the biological activity of a compound within a cellular context. For a compound like 4-(Methylamino)pyridine-2-carbothioamide, these assays would be selected based on its intended therapeutic target. For instance, if the compound is being investigated as an anticancer agent, its cytotoxic or anti-proliferative effects on various cancer cell lines would be evaluated.

A common method is the MTT assay, which measures the metabolic activity of cells and, by extension, their viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit a biological process or response by 50%. While specific data for this compound is not publicly available, the following table illustrates typical results from cell-based assays for analogous pyridine (B92270) carbothioamide derivatives against various cancer cell lines.

Table 1: Illustrative Cytotoxic Activity of Analogue Pyridine Carbothioamide Compounds in Cancer Cell Lines

Compound Analogue Cell Line IC50 (µM)
Pyridine Carbothioamide R2 A549 (Lung) 15.82 ± 1.25
Pyridine Carbothioamide R3 MCF-7 (Breast) 23.15 ± 4.24
Pyridine Carbothioamide R4 HeLa (Cervical) 12.50 ± 0.50
Pyridine Carbothioamide R6 PC-3 (Prostate) 10.25 ± 0.00

Data presented is for illustrative purposes based on studies of similar pyridine carbothioamide compounds and does not represent actual data for this compound.

To elucidate the mechanism of action, biochemical assays are employed to investigate the compound's effect on specific enzymes. If this compound is hypothesized to target a particular enzyme, its inhibitory activity would be quantified. For example, related pyridine carbothioamide derivatives have been investigated as urease inhibitors. mdpi.com

In such an assay, the enzyme's activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then determined to quantify the compound's potency as an enzyme inhibitor. The following table provides an example of enzyme inhibition data for related compounds.

Table 2: Example Enzyme Inhibition Data for Pyridine Carbothioamide Analogues against Urease

Compound Analogue Enzyme IC50 (µM)
5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) Urease 1.07 ± 0.043
Pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) Urease 2.18 ± 0.058

This data is derived from studies on similar compounds and serves as an example of the type of data generated in these assays. mdpi.com

Once a primary target has been identified, subsequent studies are necessary to confirm that the compound directly interacts with this target in a cellular environment and to assess its selectivity. Target engagement can be measured using techniques such as cellular thermal shift assays (CETSA), which detect the binding of a compound to its target protein by measuring changes in the protein's thermal stability.

Selectivity is a critical parameter, as a compound that interacts with multiple targets (off-target effects) may have a higher likelihood of causing adverse effects. Selectivity profiling is often performed by screening the compound against a panel of related and unrelated enzymes or receptors. The results are typically expressed as a selectivity index, which is the ratio of the IC50 value for the off-target to the IC50 value for the intended target. A higher selectivity index indicates a more selective compound.

Preclinical In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of this compound would progress to in vivo studies using animal models of disease. These studies are essential for assessing the compound's efficacy in a complex biological system. The choice of animal model is dependent on the therapeutic area of interest. For instance, if investigating anti-inflammatory potential, a common model is the Complete Freund's Adjuvant-induced inflammatory model in rodents. nih.gov

In these studies, various parameters are measured to determine the compound's effectiveness. For an anti-inflammatory agent, this might include a reduction in paw edema, changes in inflammatory biomarkers, and histopathological analysis of affected tissues. nih.gov The data gathered from these in vivo models provides crucial information about the compound's potential therapeutic utility.

Coordination Chemistry and Metallodrug Development Utilizing Pyridine Carbothioamide Ligands

Characterization of 4-(Methylamino)pyridine-2-carbothioamide as a Ligand in Metal Complexes

Pyridine-2-carbothioamides (PCAs), including this compound, are recognized as bioactive N,S-bidentate ligands. This means they coordinate to a metal center through both a nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the carbothioamide group, forming a stable five-membered ring. This chelation is a key feature of their coordination chemistry.

The coordination of a metal to the PCA ligand induces noticeable changes in its spectroscopic properties. A significant downfield shift of approximately 1 ppm in the 1H NMR spectrum is typically observed for the proton adjacent to the coordinating pyridine nitrogen atom. This shift is a direct consequence of the metal-ligand bond formation.

X-ray diffraction analysis of metal complexes with similar PCA ligands has revealed a common "piano-stool" geometry, particularly for half-sandwich complexes. In this arrangement, the PCA ligand and a labile ligand (like a halide) form the "seat" of the stool, while an arene ligand (such as p-cymene) acts as the "leg". The geometry of the resulting complex can also be influenced by the metal ion and other coordinated ligands, leading to structures such as tetragonally distorted octahedral or distorted square pyramidal. It is also noteworthy that depending on the reaction conditions and the metal center, the carbothioamide moiety can coordinate either as a neutral thioamide or as a deprotonated thiolate.

Synthetic Approaches for Metal Complexes Incorporating Pyridine Carbothioamides

The synthesis of metal complexes with pyridine carbothioamide ligands is generally achieved through straightforward and efficient methods. A common approach involves the reaction of the pyridine carbothioamide ligand with a suitable metal precursor in an appropriate solvent.

A widely used synthetic route for organometallic complexes involves reacting the PCA ligand with a dimeric metal-halide precursor, such as [M(π-bound ligand)X2]2, where M can be a transition metal like Ruthenium (Ru), Osmium (Os), Rhodium (Rh), or Iridium (Ir), the π-bound ligand is often an arene like p-cymene (cym) or pentamethylcyclopentadienyl (Cp*), and X is a halide (Cl, Br, I) nih.govmdpi.com. Typically, the reaction is carried out by stirring a solution of the ligand (1 equivalent) and the dimeric precursor (0.5 equivalents) in a solvent like dichloromethane (DCM) at room temperature for a few hours mdpi.com. The resulting metal complex can then be isolated by precipitation and purified. The yields for these reactions are often in the range of 60-88% mdpi.com.

The stoichiometry of the reactants, typically a 1:1 or 2:1 ligand-to-metal ratio, can be adjusted to control the formation of the desired complex. The choice of solvent and reaction conditions, such as temperature, can also influence the outcome of the synthesis.

Biological Activities of Resulting Metal Complexes

While pyridine carbothioamide ligands themselves can exhibit biological activity, their coordination to a metal center often leads to a significant enhancement of their therapeutic properties, particularly in the realm of anticancer agents researchgate.netnih.gov.

The coordination of pyridine carbothioamides to metal ions can result in compounds with potent cytotoxic activity against various cancer cell lines. For instance, Ru(II) and Os(II) complexes of PCAs have demonstrated significant in vitro and in vivo anticancer activity nih.gov. The choice of the metal center plays a crucial role in the biological activity of the resulting complex. Studies have shown that ruthenium derivatives are often the most potent, followed by rhodium and then iridium analogues nih.govnih.gov.

The nature of other ligands in the coordination sphere, such as the labile halido ligand (Cl, Br, I), also influences the antiproliferative activity nih.gov. Furthermore, replacing the labile chlorido ligand with phosphorous donor ligands like triphenylphosphine (PPh3) can lead to even more potent anticancer agents, with IC50 values in the submicromolar range nih.gov. This enhancement is often linked to the increased lipophilicity of the complex, which can facilitate its cellular uptake nih.gov.

The table below summarizes the in vitro anticancer activity of various metal complexes of a representative pyridine-2-carbothioamide (B155194) against several human cancer cell lines.

ComplexHCT116 (IC50 in µM)NCI-H460 (IC50 in µM)SiHa (IC50 in µM)SW480 (IC50 in µM)
[Ru(cym)Cl(L)] 13.8 ± 1.111.2 ± 0.916.5 ± 1.312.1 ± 1.0
[Os(cym)Cl(L)] 18.2 ± 1.515.8 ± 1.320.1 ± 1.617.4 ± 1.4
[Rh(Cp)Cl(L)]Cl25.6 ± 2.122.3 ± 1.829.8 ± 2.424.9 ± 2.0
[Ir(Cp)Cl(L)]Cl>50>50>50>50
L = N-(4-fluorophenyl)pyridine-2-carbothioamide
Data sourced from studies on analogous pyridine carbothioamide complexes.
Note: Lower IC50 values indicate higher anticancer activity.

Metallodrugs derived from pyridine carbothioamides exhibit mechanisms of action that are distinct from traditional organic drugs. While the exact mechanisms are still under investigation, several potential pathways have been proposed. One suggested mode of action involves interference with chromatin activity researchgate.net. It is believed that these metal complexes can form adducts with histidine side chains on histone proteins, both on the surface and within the inner cleft of the nucleosome researchgate.net. This interaction could disrupt the normal function of chromatin, leading to cell death.

Furthermore, these complexes may have a dual mode of action. In addition to targeting proteins, a ligand-based S/O exchange could potentially enable them to target DNA as well researchgate.net. The generation of reactive oxygen species (ROS), DNA intercalation, and the induction of apoptosis are other mechanisms through which pyridine-metal complexes may exert their cytotoxic effects nih.govmdpi.com. The ability of these metallodrugs to engage in multiple mechanisms of action makes them promising candidates for overcoming drug resistance observed with conventional chemotherapeutic agents.

Ligand-Metal Interaction Dynamics and Their Influence on Bioactivity

The lipophilicity and steric properties of the pyridine carbothioamide ligand also play a significant role in the bioactivity of the metal complex researchgate.net. More lipophilic and smaller ligands can lead to more effective metallodrugs, likely due to improved cell membrane permeability researchgate.net. The ability of some of these complexes to form transient thioketone-bridged dimers in aqueous solution upon hydrolysis is another interesting feature that may help to minimize deactivation by biological nucleophiles before reaching their intended target researchgate.net.

Advanced Analytical and Spectroscopic Characterization of 4 Methylamino Pyridine 2 Carbothioamide and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 4-(Methylamino)pyridine-2-carbothioamide, providing detailed information about its atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 (H-5) would exhibit a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) is expected to be a singlet or a narrow doublet. The methyl protons of the methylamino group would produce a singlet, integrating to three protons, while the N-H proton of this group would appear as a broad singlet. The two protons of the thioamide (-CSNH₂) group are also expected to appear as two distinct broad singlets due to hindered rotation around the C-N bond.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show seven distinct signals: one for the methyl carbon, five for the carbons of the pyridine ring, and one for the thiocarbonyl (C=S) carbon. The thiocarbonyl carbon is characteristically deshielded and would appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃~3.0 (s, 3H)~30
Pyridine C2-~160
Pyridine C3-H~7.0 (s, 1H)~105
Pyridine C4-~155
Pyridine C5-H~6.5 (dd, 1H)~108
Pyridine C6-H~8.2 (d, 1H)~150
4-NHbroad singlet-
-C(=S)NH₂2 x broad singlets~200

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrational bands include:

N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary thioamide (-NH₂) group and the secondary amine (-NH) of the methylamino group.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds on the pyridine ring and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl group.

C=N and C=C Stretching: A series of sharp absorption bands in the 1650-1400 cm⁻¹ region, characteristic of the pyridine ring skeletal vibrations.

Thioamide Bands: A combination of bands including the C=S stretch (thio-carbonyl), which is typically weaker than its carbonyl counterpart and appears in the 1250-1020 cm⁻¹ region, often coupled with other vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Thioamide (-CSNH₂)N-H Stretch3400 - 3200
Methylamino (-NHCH₃)N-H Stretch3350 - 3250
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-H (-CH₃)C-H Stretch2980 - 2850
Pyridine RingC=C, C=N Stretch1650 - 1400
ThioamideC=S Stretch1250 - 1020

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated pyridine ring and the carbothioamide moiety. The presence of the methylamino group, an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine-2-carbothioamide (B155194).

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. It is the primary method for assessing the purity of this compound and for its quantitative analysis.

A typical method would involve reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase (e.g., C18 silica). Due to the basic nature of the pyridine nitrogen, a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with an acid additive like formic acid or trifluoroacetic acid, is used to ensure good peak shape and resolution helixchrom.com. Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. For compounds like aminopyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation mode researchgate.net.

Table 3: Exemplary HPLC Method Parameters for Analysis of Pyridine Derivatives

Parameter Condition
Column C18 (Reversed-Phase) or Silica (HILIC)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Elution Gradient or Isocratic
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~260-280 nm
Column Temperature 25 - 40 °C

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns.

The molecular formula of the compound is C₇H₉N₃S, corresponding to a monoisotopic mass of approximately 167.05 Da guidechem.com. In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at an m/z of approximately 168.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint. Plausible fragmentation pathways for this compound could include the loss of ammonia (B1221849) (NH₃), the thioformamide radical (•CSNH₂), or cleavage of the methyl group.

Table 4: Expected Mass Spectrometric Data for this compound

Parameter Expected Value (m/z)
Molecular Formula C₇H₉N₃S
Monoisotopic Mass 167.0517
[M+H]⁺ Ion 168.0595
Potential Fragments [M+H - NH₃]⁺, [M+H - CH₃]⁺, [M+H - CSNH₂]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide a complete structural map, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. It is expected that the N-H protons of the thioamide and methylamino groups would act as hydrogen bond donors, while the pyridine nitrogen, the thioamide sulfur, and the thioamide nitrogen atoms could act as acceptors, leading to the formation of complex supramolecular architectures in the solid state. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as co-crystals of 4-(dimethylamino)pyridine, has demonstrated the importance of N-H···N and C-H···O hydrogen bonds in defining the crystal lattice researchgate.net.

Q & A

Basic: What are the established synthetic routes for 4-(Methylamino)pyridine-2-carbothioamide?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, highlights the reactivity of amino groups in similar compounds under acidic conditions (pH = 2.0), where protonation enhances electrophilic substitution at specific positions. A common approach includes:

  • Step 1 : Reacting 4-aminopyridine derivatives with methyl isothiocyanate in a polar aprotic solvent (e.g., DMF) under nitrogen to form the carbothioamide moiety.
  • Step 2 : Purification via column chromatography or recrystallization, followed by validation using NMR and HPLC (≥98% purity, as in and ).
    Key considerations: Control reaction pH to avoid side products and monitor reaction progress via TLC .

Advanced: How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?

Yield optimization requires balancing stoichiometry, solvent choice, and catalysis. demonstrates that pH adjustments (e.g., pH = 2.0) can direct regioselectivity, favoring ortho-substitution over meta. Strategies include:

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Solvent Optimization : Polar solvents like DMF improve solubility, while lower temperatures reduce unwanted side reactions.
  • Real-Time Monitoring : Employ in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically.
    Contradictions in regioselectivity across studies (e.g., vs. 9) may arise from varying protonation states; validate with computational modeling (e.g., DFT) to predict reactive sites .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for methylamino and carbothioamide groups).
  • HPLC : Assess purity (≥98%, as in and ).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry, as demonstrated in for related pyridinium salts .

Advanced: How can structural modifications enhance the compound’s ion channel modulation efficacy?

and show that 4-(methylamino)pyridine derivatives potentiate voltage-gated calcium channels (HVACCs). To enhance efficacy:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl) at the pyridine ring to increase electrophilicity.
  • Side Chain Modifications : Replace the methyl group in the amino moiety with bulkier alkyl chains to improve lipid solubility and membrane permeability.
  • In Silico Screening : Use molecular docking to predict binding affinity to ion channel domains (e.g., Kv channels). Validate with patch-clamp electrophysiology .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats ().
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols ().
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C ( ).
  • Disposal : Follow EPA guidelines for hazardous waste (). Chronic exposure risks include neurotoxicity and hepatotoxicity, as noted in .

Advanced: How can researchers resolve contradictions in reported pharmacological effects?

Discrepancies in ion channel modulation (e.g., vs. 14) may arise from:

  • Experimental Models : Differences in cell types (e.g., DRG neurons vs. HEK293 cells).
  • Concentration Gradients : Test a broader range (e.g., 0.1–10 mM) to identify dose-dependent effects.
  • Control Standardization : Include 4-AP as a positive control in all assays.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • HepG2 Cells : Assess hepatotoxicity via MTT assays ( notes liver risks).
  • SH-SY5Y Cells : Evaluate neurotoxicity using lactate dehydrogenase (LDH) release assays.
  • Ames Test : Screen for mutagenicity with Salmonella strains ( lacks carcinogenicity data) .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., ’s hydrazinecarbothioamide derivatives).
  • Pharmacophore Mapping : Identify critical moieties (e.g., the carbothioamide group) using 3D-QSAR.
  • Cross-Reactivity Assays : Test against off-target receptors (e.g., GPCRs) to minimize side effects .

Basic: What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the carbothioamide group in humid conditions.
  • Stabilizers : Add desiccants (e.g., silica gel) to containers.
  • Monitoring : Conduct periodic HPLC checks for purity loss ( recommends 99% purity post-storage) .

Advanced: How can computational methods streamline the development of derivatives?

  • Molecular Dynamics (MD) Simulations : Predict binding modes to ion channels (e.g., Kv1.2).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity.
  • Machine Learning : Train models on existing SAR data to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.